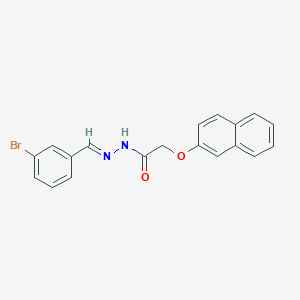
N'-benzylidene-2-(2-quinolinylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of N'-benzylidene-2-(2-quinolinylthio)acetohydrazide analogues involves multiple steps, starting from quinoline derivatives. One approach involves the condensation of 2-(quinolin-8-yloxy)acetohydrazide with different benzaldehydes to yield various N'-benzylidene-2-(2-quinolinylthio)acetohydrazide derivatives. These synthesis processes are characterized by spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography for structure elucidation (Munir et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds reveals interesting aspects of their conformational behavior. For instance, NMR spectroscopic analysis has shown that these compounds can exist as mixtures of two conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, in equilibrium. This conformational versatility is influenced by the nature of the substituents and the solvent used in the NMR studies (Munir et al., 2021).
科学的研究の応用
Synthesis and Structural Interpretation
N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, a related compound to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and structurally interpreted using NMR spectroscopy. This study explains the duplication of some peaks in their 1H- and 13C-NMR spectra, indicating the complex nature of these compounds (Munir et al., 2021).
Antibacterial Agents and DNA Gyrase Inhibitors
A series of quinolone-acetohydrazide-hydrazone derivatives, closely related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been developed as new antibacterial agents and DNA gyrase inhibitors. These compounds show significant activity against various bacteria and have been evaluated for their potential in medical applications (Sridhar et al., 2016).
Anti-uropathogenic Activity
Research on (E-)-N′-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide, a compound similar to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, reveals its potential as an anti-uropathogenic agent. This study involved synthesizing analogues and evaluating their activity against various pathogens, demonstrating their applicability in addressing uropathogenic infections (Alodeani et al., 2015).
Antimicrobial Potential
N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which are structurally related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the discovery of new antibacterial agents, crucial for combating drug-resistant bacterial infections (Bello et al., 2017).
Anti-cancer and Anti-inflammatory Potential
Novel QuinolineAcetohydrazide derivatives have been evaluated in silico for their anti-inflammatory and anti-cancer efficacy. This research indicates the potential of these compounds in targeting various pathways, including COX1 and COX2 inhibition, suggesting their applicability in cancer and inflammation-related treatments (Manohar et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(E)-benzylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17(21-19-12-14-6-2-1-3-7-14)13-23-18-11-10-15-8-4-5-9-16(15)20-18/h1-12H,13H2,(H,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCZHYOUGBVGK-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)
![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)
![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)